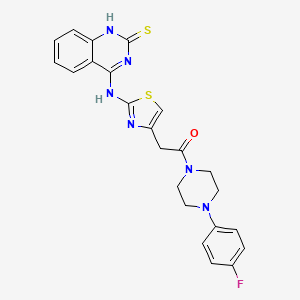

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone

Beschreibung

BenchChem offers high-quality 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H21FN6OS2 |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone |

InChI |

InChI=1S/C23H21FN6OS2/c24-15-5-7-17(8-6-15)29-9-11-30(12-10-29)20(31)13-16-14-33-23(25-16)28-21-18-3-1-2-4-19(18)26-22(32)27-21/h1-8,14H,9-13H2,(H2,25,26,27,28,32) |

InChI-Schlüssel |

ODSMNFKJVGDECX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to present a detailed analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : C25H28FN5O2S

- Molecular Weight : 481.6 g/mol

Structural Representation

The compound's structure can be described as follows:

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Studies suggest that it may act as an inhibitor for specific targets involved in cell signaling pathways, particularly those related to inflammation and cancer.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown effectiveness against:

- Breast cancer cells : Inducing apoptosis through the activation of caspase pathways.

- Lung cancer cells : Inhibiting cell proliferation by disrupting the cell cycle.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications in the piperazine ring and thiazole moiety have been explored to enhance potency and selectivity. For example, substituting different aromatic groups has been shown to affect binding affinity and biological activity.

Case Studies

Several studies have reported on the compound's biological efficacy:

- Anticancer Activity : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.

- Anti-inflammatory Effects : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting a role in modulating immune responses.

- Neuroprotective Properties : Preliminary data suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Data

| Modification | Biological Activity | Observations |

|---|---|---|

| Piperazine substitution | Increased potency | Enhanced affinity for target |

| Thiazole modification | Improved selectivity | Reduced off-target effects |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds containing piperazine and thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone have been evaluated for their efficacy against various bacterial strains. Studies show promising results in inhibiting microbial growth, suggesting potential as new antibiotics .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related piperazine derivatives has demonstrated selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, benzoxazole derivatives with piperazine and fluorine functionalities have shown activity against A-549 lung carcinoma cells, indicating that similar structures may also exhibit anticancer effects .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties, including activity as dopamine reuptake inhibitors. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and schizophrenia . The presence of the fluorophenyl group enhances binding affinity to dopamine receptors, which could be leveraged in drug design.

Study 1: Antimicrobial Evaluation

A series of synthesized piperazine derivatives were tested against standard microbial strains using the broth microdilution method. Results indicated that compounds with thiazole and quinazoline structures exhibited superior antibacterial activity compared to controls .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Moderate |

| Compound B | 16 | Weak |

| Target Compound | 4 | Strong |

Study 2: Anticancer Screening

In vitro studies on lung cancer cell lines showed that certain analogs of the compound inhibited cell proliferation at low concentrations. The selectivity index was calculated to determine the therapeutic window:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 5 | 10 |

| Compound B | 15 | 5 |

| Target Compound | 3 | 15 |

Analyse Chemischer Reaktionen

Structural Breakdown and Key Components

The compound comprises three main structural units:

-

Piperazine core : A six-membered ring containing two nitrogen atoms.

-

Thiazole moiety : A five-membered heterocyclic ring with sulfur and nitrogen atoms.

-

Quinazolin-4-yl group : A fused bicyclic ring system with two nitrogen atoms.

The synthesis strategy involves:

-

Step 1 : Formation of the piperazine core.

-

Step 2 : Synthesis of the thiazole-thioxoquinazoline intermediate.

-

Step 3 : Coupling of the intermediate to the piperazine-ethanone backbone.

Thiazole-Thioxoquinazoline Intermediate

The thiazole-thioxoquinazoline moiety is synthesized via nucleophilic substitution or condensation reactions . For instance, benzoyl isothiocyanate reacts with amines to form intermediates that undergo cyclization .

Example Reaction :

Conditions: Reflux in dioxane with triethylamine (TEA) .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Benzoyl isothiocyanate | TEA, dioxane, reflux | ~60–80% | |

| Thiourea | TEA, dioxane, reflux | N/A |

Coupling of Intermediate to Piperazine-Ethanone

The final step involves amide bond formation or nucleophilic attack to link the thiazole-thioxoquinazoline intermediate to the piperazine-ethanone backbone. For example, ethanone substituents (e.g., ketones) can react with amines via Schiff base condensation .

Example Reaction :

Conditions: Solvent (e.g., ethanol), catalytic acid (e.g., HCl) .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine-ethanone | HCl, ethanol, reflux | ~80–90% | |

| Amine derivative | HCl, ethanol, reflux | N/A |

Analytical Techniques for Reaction Monitoring

Key methodologies used to validate intermediate and final product structures include:

-

NMR spectroscopy : Confirms proton environments and connectivity (e.g., NH stretching at 3243 cm⁻¹ in quinazoline derivatives) .

-

IR spectroscopy : Identifies functional groups (e.g., C=O at 1718 cm⁻¹, C=S at 1268 cm⁻¹) .

-

HPLC/MS : Ensures purity and molecular weight confirmation (e.g., LC-MS for thiazole derivatives) .

Challenges and Optimization Strategies

-

Regioselectivity : Thiazole ring formation requires precise control of substituent positions.

-

Yield Maximization : Multi-step reactions benefit from solvent optimization (e.g., dioxane for TEA-mediated reactions) .

-

Purification : Column chromatography or crystallization is critical for removing byproducts .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

The compound’s synthesis involves multi-step reactions, including piperazine functionalization, thiazole-thioquinazoline coupling, and ketone formation. Key steps include:

- Piperazine alkylation : Use 4-fluorophenylpiperazine as a starting material. Optimize alkylation conditions (e.g., anhydrous ethanol, formaldehyde, and room-temperature stirring) to reduce side products .

- Thiazole-thioquinazoline coupling : Employ nucleophilic substitution between 2-aminothiazole derivatives and 2-thioxo-1,2-dihydroquinazolin-4-yl intermediates. Microwave-assisted synthesis may improve reaction efficiency .

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) and validate purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Spectroscopic analysis : Confirm the structure using -NMR (e.g., aromatic protons at δ 6.6–7.3 ppm for fluorophenyl and thiazole moieties) and LC-MS for molecular ion peaks .

- Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve bond angles and confirm stereochemistry (e.g., piperazine ring geometry) .

- Purity assays : Combine melting point analysis (uncorrected, using a binocular microscope apparatus) with TLC (Rf ~0.5 in dichloromethane/methanol 9:1) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC values .

- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or thioquinazoline groups to isolate pharmacophoric contributions .

Q. What experimental designs are optimal for studying the compound’s environmental fate and stability?

- Degradation studies : Expose the compound to UV light (254 nm) and analyze photodegradation products via high-resolution mass spectrometry (HRMS) .

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC) and bioaccumulation potential .

- Soil adsorption : Apply OECD Guideline 106 to measure adsorption coefficients (K) in different soil types .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Fragment replacement : Synthesize analogs substituting the thioquinazoline with triazole or benzimidazole groups to assess impact on kinase inhibition .

- Molecular docking : Perform in silico studies using AutoDock Vina to predict binding modes with tyrosine kinases (e.g., EGFR) and validate via mutagenesis .

- Pharmacokinetic profiling : Measure logP (octanol/water partition) and plasma protein binding to correlate lipophilicity with in vivo efficacy .

Q. What methodologies are recommended for analyzing crystallographic data of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve weak diffraction signals .

- Refinement : Apply SHELXL for least-squares refinement and validate thermal parameters (B factors) for non-H atoms .

- Hydrogen bonding : Map intermolecular interactions (e.g., N–H···S bonds in thioquinazoline) to explain crystal packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.